molecular formula C24H30N6O9 B14772789 Pomalidomide-CO-PEG4-C2-azide

Pomalidomide-CO-PEG4-C2-azide

Cat. No.: B14772789
M. Wt: 546.5 g/mol
InChI Key: YDUIRLDFZZZMJQ-UHFFFAOYSA-N
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Description

Pomalidomide-CO-PEG4-C2-azide is a synthesized compound that incorporates a cereblon ligand, a hydrophilic PEG4 linker, and a terminal azide group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-CO-PEG4-C2-azide involves multiple steps, starting with the preparation of the cereblon ligand, followed by the attachment of the PEG4 linker, and finally the introduction of the azide group. The key reactions include:

    Formation of the cereblon ligand: This step involves the synthesis of pomalidomide, which is a derivative of thalidomide.

    Attachment of the PEG4 linker: The PEG4 linker is attached to the cereblon ligand through a series of coupling reactions.

    Introduction of the azide group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-CO-PEG4-C2-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions.

    Alkyne-containing molecules: React with the azide group in click chemistry reactions.

    DBCO or BCN groups: Used in SPAAC reactions

Major Products

The major products formed from these reactions are typically conjugates of this compound with other molecules, which are used in the development of PROTACs and other targeted protein degradation technologies .

Scientific Research Applications

Pomalidomide-CO-PEG4-C2-azide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pomalidomide-CO-PEG4-C2-azide involves its role as a building block in PROTAC technology. The compound recruits cereblon, an E3 ubiquitin ligase, to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process selectively degrades target proteins, making it a powerful tool in drug discovery and development .

Comparison with Similar Compounds

Pomalidomide-CO-PEG4-C2-azide is unique due to its combination of a cereblon ligand, a PEG4 linker, and an azide group. Similar compounds include:

These compounds share similar applications but differ in their linker lengths and specific ligands, which can affect their efficiency and specificity in targeted protein degradation.

Properties

Molecular Formula

C24H30N6O9

Molecular Weight

546.5 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C24H30N6O9/c25-29-26-7-9-37-11-13-39-15-14-38-12-10-36-8-6-20(32)27-17-3-1-2-16-21(17)24(35)30(23(16)34)18-4-5-19(31)28-22(18)33/h1-3,18H,4-15H2,(H,27,32)(H,28,31,33)

InChI Key

YDUIRLDFZZZMJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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